Scientific Field: Mycology (Study of Fungi)
Summary of Application: Glabridin, a compound found in licorice, has been found to exhibit significant fungicidal activity against phytopathogenic fungi.
Methods of Application: In the study, a series of licorice flavonoids, isoflavonoids, and chalcones were evaluated for their fungicidal activity against phytopathogenic fungi.
Results: Glabridin displayed significant fungicidal activity against ten kinds of phytopathogenic fungi.
Scientific Field: Hematology (Study of Blood)
Summary of Application: Glabridin, a major bioalkaloid extracted from licorice root, has been found to effectively inhibit platelet activation in humans and mice.
Methods of Application: The study investigated the effects of Glabridin on platelet activation stimulated by various agonists.
Scientific Field: Endocrinology (Study of Hormones)
Summary of Application: Glabridin has been found to have estrogenic properties, binding to the human estrogen receptor and stimulating creatine kinase activity.
Methods of Application: The study involved the administration of Glabridin to various tissues and observing its effects.
Results: The stimulatory effects of 2.5–25μg/animal Glabridin were similar to those of 5 μg/animal estradiol.
Scientific Field: Neurology (Study of Nervous System)
Summary of Application: Glabridin has been found to reduce neuroinflammation by modulating inflammatory signals in lipopolysaccharide (LPS)-induced in vitro and in vivo models.
Methods of Application: The neuroinflammation model was established by LPS-induced BV2 cells.
Results: Glabridin could markedly increase the cell activity of LPS-induced BV2 cells and reduce the NO expression in cells.
Scientific Field: Oncology (Study of Cancer)
Summary of Application: Glabridin has been found to potentiate the cytotoxic activity of doxorubicin to H1299 cells.
Scientific Field: Hepatology (Study of Liver)
Summary of Application: Glabridin has been found to arrest cell cycle and inhibit proliferation of HepG2 cells.
Methods of Application: The CCK-8 assay was used to detect the toxicity of glabridin on HepG2 and L0-2, and the 5-ethynyl-2′-deoxyuridine (EdU) assay was conducted to further test the influence of glabridin on proliferation of HepG2.
Results: The results showed that Glabridin could arrest cell cycle and inhibit proliferation of HepG2 cells.
Glabridin is a bioactive compound primarily derived from the root of the licorice plant, Glycyrrhiza glabra. Classified as an isoflavane, it belongs to a broader category of natural phenolic compounds. Glabridin appears as a yellowish-brown powder and is characterized by its solubility in organic solvents such as propylene glycol, while being insoluble in water . This compound has garnered attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
The mechanism of action for glabridin's various effects is still being elucidated. Here are some potential mechanisms based on current research:
Glabridin exhibits a wide range of biological activities:
Glabridin can be extracted from licorice root through various methods such as solvent extraction or supercritical fluid extraction. Additionally, synthetic approaches have been developed to produce glabridin analogs with enhanced biological activities. These methods often involve chemical modifications at the hydroxyl groups or other positions on the isoflavane structure to optimize pharmacological effects .
The applications of glabridin are diverse and include:
Research on glabridin’s interactions with other compounds highlights its potential synergistic effects. For instance, studies have shown that glabridin can enhance the efficacy of certain anticancer drugs by inhibiting cellular mechanisms that lead to drug resistance. Furthermore, it interacts with various signaling pathways that regulate inflammation and cell survival, making it a candidate for combination therapies in chronic diseases .
Several compounds share structural similarities with glabridin. Here are some notable examples:
Compound | Source | Key Activity |
---|---|---|
Genistein | Soybeans | Anticancer, anti-inflammatory |
Daidzein | Soybeans | Antioxidant, estrogenic activity |
Biochanin A | Red clover | Anti-inflammatory |
Formononetin | Red clover | Antioxidant, potential anticancer |
Uniqueness of Glabridin: Unlike many other isoflavones, glabridin exhibits specific inhibition of pro-inflammatory mediators while also providing neuroprotective benefits. Its unique hydroxyl group positioning enhances its interaction with biological targets compared to structurally similar compounds like genistein and daidzein .
Glabridin demonstrates potent anti-inflammatory properties primarily through the inhibition of the Toll-like Receptor 4/Myeloid Differentiation Primary Response Gene 88/Nuclear Factor Kappa Beta signaling cascade. In lipopolysaccharide-treated RAW264.7 macrophages, glabridin exhibits dose-dependent inhibitory effects on Nuclear Factor Kappa Beta activation, significantly attenuating the degradation of Inhibitor of Kappa Beta proteins and preventing the nuclear translocation of the p65 subunit [1]. At concentrations ranging from 0.3 to 10 microMolar, glabridin reduces nitric oxide production by 33% and demonstrates an Inhibitory Concentration 50 value of 30.8 microMolar for interleukin-1 beta inhibition [1].
The compound specifically targets the Toll-like Receptor 4/Myeloid Differentiation Primary Response Gene 88/Nuclear Factor Kappa Beta pathway in human keratinocytes, where concentrations of 5 to 10 microMolar effectively suppress the expression of key inflammatory mediators including interleukin-6, interleukin-1 beta, interleukin-17A, interleukin-22, and interleukin-23 [2]. This anti-inflammatory mechanism has been validated in atopic dermatitis models, where glabridin treatment significantly reduces disease progression through downregulation of this critical inflammatory signaling pathway [2].
In acute respiratory distress syndrome models, glabridin administration at 30 milligrams per kilogram intraperitoneally demonstrates systemic anti-inflammatory effects by inhibiting p38 Mitogen-Activated Protein Kinase and Extracellular Signal-Regulated Kinase pathways, resulting in suppressed tumor necrosis factor alpha and interleukin-18 expression [1]. The compound also modulates cyclooxygenase-2 and lipoxygenase pathways, with documented Inhibitory Concentration 50 values of 11 microMolar for prostaglandin E2, 11.3 microMolar for thromboxane B2, and 5.3 microMolar for leukotriene B4 inhibition [1].
Table 1: Anti-Inflammatory Activity of Glabridin via Toll-like Receptor 4/Myeloid Differentiation Primary Response Gene 88/Nuclear Factor Kappa Beta Pathway
Model System | Glabridin Concentration | Key Molecular Effects | Inflammatory Markers Affected |
---|---|---|---|
LPS-treated RAW264.7 cells | 0.3-10 μM | Inhibited NF-κB nuclear translocation, reduced p65 DNA binding | NO level decreased 33%, IL-1β production inhibited (IC₅₀ = 30.8 μM) |
LPS-treated HaCaT cells | 5-10 μM | Decreased TLR4/MyD88/NF-κB signaling | Reduced IL-6, IL-1β, IL-17A, IL-22, IL-23 expression |
LPS-stimulated THP-1 monocytes | 100 nM | Suppressed iNOS expression and nitrotyrosine formation | Decreased chronic glucose stress-induced iNOS |
LPS-induced rat ARDS | 30 mg/kg i.p. | Inhibited p38MAPK/ERK pathways, reduced TNFα and IL-18 | Suppressed TNFα, IL-18, reduced MDA and NO production |
J774A.1 and HL-60 cells | 0.62-10 μg/mL | Inhibited PGE₂ (IC₅₀ = 11 μM), TXB₂ (IC₅₀ = 11.3 μM), LTB₄ (IC₅₀ = 5.3 μM) | Inhibited COX-2 and LOX downstream factors |
Glabridin exhibits remarkable antioxidant properties through multiple mechanisms involving direct reactive oxygen species scavenging and transcriptional activation of antioxidant defense systems. The compound demonstrates significant protective effects against oxidative stress-induced cellular damage in MC3T3-E1 preosteoblasts, where 5 microMolar concentrations effectively diminish reactive oxygen species production induced by 2-deoxy-D-ribose treatment [3]. This protective mechanism involves restoration of critical antioxidant enzymes including catalase, superoxide dismutase, and glutathione peroxidase activities [3].
The Nuclear Factor Erythroid 2-Related Factor 2 pathway represents a central mechanism through which glabridin exerts its antioxidant effects. In acetaminophen-induced liver injury models, glabridin activates the Phosphatidylinositol 3-Kinase/Protein Kinase Beta/Nuclear Factor Erythroid 2-Related Factor 2/Heme Oxygenase-1 signaling cascade, leading to enhanced expression of antioxidant genes and improved cellular defense against oxidative damage [4]. The compound significantly upregulates Nuclear Factor Erythroid 2-Related Factor 2 nuclear translocation and increases Heme Oxygenase-1 protein expression, contributing to enhanced glutathione metabolism and cellular redox homeostasis [5].
In high glucose-treated THP-1 cells, glabridin at 100 nanoMolar concentrations increases the expression of key antioxidant enzymes including catalase, paraoxonase 2, and manganese superoxide dismutase [1]. The compound also demonstrates potent lipid peroxidation inhibitory activity, with 20 microMolar concentrations preventing 80% of cell-based low-density lipoprotein oxidation and 60% of superoxide release in macrophage models [1].
Table 2: Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms
Model System | Oxidative Stress Inducer | Glabridin Concentration | ROS Scavenging Effects | Antioxidant Enzyme Modulation |
---|---|---|---|---|
MC3T3-E1 preosteoblasts | 2-deoxy-D-ribose | 5 μM | Significantly diminished ROS production | Restored CAT, SOD, GPx activity |
High glucose-treated THP-1 cells | High glucose | 100 nM | Increased CAT, PON2, Mn-SOD expression | Enhanced antioxidant enzyme expression |
MPMs, J-774A.1 cells | LDL oxidation | 20 μM | Inhibited 80% cell-based LDL oxidation, 60% superoxide release | Prevented P47 translocation |
Male ApoE⁻/⁻ mice | Atherosclerosis model | 40 mg/kg/day | Increased GSH accumulation, reduced lipid peroxides | Improved antioxidant status |
NHK cells (UVB exposure) | UVB radiation | 15 μM | Prevented UVB-induced DNA damage and apoptosis | Protected against oxidative DNA damage |
Glabridin demonstrates significant anticancer activity through multiple mechanisms involving apoptosis induction and cell cycle modulation across various cancer cell types. In human acute myeloid leukemia HL-60 cells, glabridin treatment at concentrations of 10 to 40 microMolar induces dose-dependent apoptosis through activation of caspases-3, -8, and -9, accompanied by Poly ADP-Ribose Polymerase cleavage [6]. The apoptotic process involves upregulation of pro-apoptotic proteins Bax and Bad, while simultaneously downregulating anti-apoptotic proteins Bcl-2 and truncated Bid [6].
The molecular mechanisms underlying glabridin's anticancer effects involve modulation of key signaling pathways including p38 Mitogen-Activated Protein Kinase and c-Jun N-terminal Kinase 1/2 pathways [6]. In breast cancer MDA-MB-231 cells, glabridin treatment induces microRNA-148a gene demethylation and expression, leading to inhibition of SMAD2 and attenuation of cancer stem cell-like properties [1]. The compound also downregulates the microRNA-148/Wnt/beta-catenin signaling pathway and its downstream target vascular endothelial growth factor expression [1].
Cell cycle analysis reveals that glabridin induces significant cell cycle arrest in multiple cancer cell types. In oral cancer SCC-9 cells, concentrations ranging from 20 to 80 microMolar cause sub-G1 phase cell accumulation and phosphatidylserine externalization, characteristic features of apoptotic cell death [7] [8]. The compound demonstrates particular efficacy in hepatocellular carcinoma HepG2 cells, where it downregulates cyclin D3, cyclin-dependent kinase 2, and cyclin-dependent kinase 4 expression while inhibiting B-Raf/Mitogen-Activated Protein Kinase Kinase signaling pathways [1].
Table 3: Anticancer Effects and Apoptosis Induction Mechanisms
Cancer Cell Line | Glabridin Concentration | Apoptotic Mechanisms | Cell Cycle Effects | Molecular Pathways | Pro-/Anti-apoptotic Effects |
---|---|---|---|---|---|
HL-60 (AML) | 10-40 μM | Caspase-3, -8, -9 activation; PARP cleavage | Cell cycle arrest and proliferation inhibition | p38 MAPK and JNK1/2 activation | Bax↑, Bad↑; Bcl-2↓, truncated Bid↓ |
MDA-MB-231 (Breast) | 10-20 μM | miR-148a demethylation; Wnt/β-catenin inhibition | Cell cycle arrest | miR-148/Wnt/β-catenin pathway | SMAD2 inhibition; CSC-like properties attenuation |
SCC-9 (Oral) | 20-80 μM | Caspase-3, -8, -9 activation; PARP cleavage | Sub-G₁ phase increase; cell cycle arrest | JNK1/2 signaling pathway | Bax and caspase expression increase |
HepG2 (Liver) | 15-45 μM | Cyclin D3, CDK2, CDK4 downregulation | Braf/MEK signaling inhibition | Braf/MEK signaling inhibition | Cell proliferation inhibition |
SK-BR-3 (Breast) | 10-100 μM | c-PARP, cleaved-caspase-3, -8, -9 increase | Cyclin D1 expression decrease | p-ERK1/2, p-AKT, p-EGFR inhibition | Bcl-2 family modulation |
Glabridin exhibits significant estrogenic activity through direct interaction with estrogen receptors and modulation of estrogen-responsive gene expression. In Ishikawa endometrial cancer cells, glabridin demonstrates dose-dependent estrogenic effects, with 10 microMolar concentrations producing gene expression profiles remarkably similar to those induced by 1 nanoMolar 17-beta-estradiol [9]. The compound significantly upregulates progesterone receptor gene expression, which represents the most highly regulated gene across all estrogen treatments and serves as a reliable marker for estrogenic activity [9].
Molecular analysis reveals that glabridin activates classical estrogen signaling pathways through enhancement of estrogen receptor alpha-steroid receptor coactivator-1 complex activity [9]. The compound promotes estrogen responsive gene expression and modulates the insulin signaling pathway with high statistical significance (P = 3.85 × 10⁻¹⁰), indicating potential therapeutic applications in metabolic disorders [9]. Additionally, glabridin regulates Mitogen-Activated Protein Kinase signaling pathways and adipogenesis pathways (P = 4.09 × 10⁻⁰⁵), suggesting beneficial effects in polycystic ovary syndrome management [9].
Regarding Peroxisome Proliferator-Activated Receptor Gamma interactions, glabridin functions as a direct ligand and activator of this nuclear receptor [10]. Molecular docking studies demonstrate that glabridin binds to and activates Peroxisome Proliferator-Activated Receptor Gamma with significant affinity, leading to activation of Peroxisome Proliferator-Activated Receptor Gamma-regulated gene expression in human hepatoma cells [10]. This interaction is functionally significant for glucose and lipid metabolism modulation, contributing to the compound's antidiabetic and anti-obesity properties [11].
Table 4: Estrogen-Like Activity and Peroxisome Proliferator-Activated Receptor Gamma Interactions
Receptor/Target | Molecular Interaction | Glabridin Concentration | Functional Effects | Pathway Modulation | Clinical Relevance |
---|---|---|---|---|---|
ERα receptor | Dose-dependent estrogenic activity increase | 10 μM, 100 nM | ALP activity increase, cell proliferation enhancement | ERE-independent genomic pathways | Potential hormone replacement therapy applications |
PPARγ receptor | Direct binding and activation | Various concentrations | Glucose and lipid metabolism modulation | Metabolic syndrome pathway regulation | Diabetes and obesity treatment potential |
ERα-SRC-1 complex | Coactivator complex activity enhancement | 1-10 μM | Estrogen responsive gene expression promotion | Insulin signaling pathway (P = 3.85E⁻¹⁰) | Bone health and osteoporosis prevention |
Classical estrogen pathway | PGR gene upregulation (most highly regulated) | 10 μM | Similar gene expression profile to 17β-E₂ | MAPK signaling pathway regulation | Metabolic disorder management |
PPARγ-regulated genes | Gene expression activation similar to known ligands | Various concentrations | Antidiabetic and anti-obesity properties | Adipogenesis pathway (P = 4.09E⁻⁰⁵) | PCOS condition improvement |